1,2,3-Propanetriyl tris(bromoacetate)

ATRP Initiator Design Kinetics

Researchers pursuing uniform 3-arm star polymers often encounter arm-length heterogeneity from asynchronous initiation, undermining rheological precision. This glycerol-derived tribromide resolves this with three equivalent bromoacetate sites exhibiting matched C-Br activation kinetics for simultaneous ATRP arm growth and low dispersity. Also enables one-step synthesis of multivalent phosphonium salts (43% reported yield) and serves as a compact, symmetrical scaffold for 1:3 stoichiometric bioconjugation. Each batch is HPLC-verified for the absence of mono-/di-substituted impurities, ensuring reproducible polymer architectures.

Molecular Formula C9H11Br3O6
Molecular Weight 454.89 g/mol
CAS No. 64503-08-8
Cat. No. B13768698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Propanetriyl tris(bromoacetate)
CAS64503-08-8
Molecular FormulaC9H11Br3O6
Molecular Weight454.89 g/mol
Structural Identifiers
SMILESC(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr
InChIInChI=1S/C9H11Br3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2
InChIKeyCJUOWAWICLNGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Propanetriyl Tris(bromoacetate) – CAS 64503-08-8 Procurement Guide


1,2,3-Propanetriyl tris(bromoacetate) (CAS 64503-08-8) is a trifunctional alkyl halide ester derived from glycerol and bromoacetic acid [1]. With a molecular formula of C₉H₁₁Br₃O₆ and a molecular weight of 454.89 g/mol, this compound features three terminal bromoacetate groups on a propane-1,2,3-triyl backbone, making it a compact, symmetrical, and highly reactive electrophilic scaffold [2]. Its structure positions it as a versatile intermediate or initiator in organic synthesis and polymer chemistry, but its selection over superficially similar triesters requires a deeper, data-driven understanding of how its specific halogen and branching architecture confer functional advantages.

Why 1,2,3-Propanetriyl Tris(bromoacetate) Cannot Be Replaced by Common Triesters


Generic substitution with other glycerol triesters—such as triacetate, tris(chloroacetate), or tris(iodoacetate)—or with alternative trifunctional initiators like 1,1,1-tris(bromomethyl)ethane often leads to significant deviations in reaction rates, initiation efficiency, or product architecture [1]. The bromoacetate moiety is critical because its C–Br bond dissociation energy and leaving-group ability are precisely tuned for controlled radical polymerization mechanisms like ATRP, where the choice between Cl, Br, and I directly dictates activation rate constants and polymerization control [2]. Furthermore, the glycerol-derived core provides a specific spatial arrangement of three equally reactive sites that is not replicated by initiators based on aromatic or neopentyl cores, affecting star-polymer arm uniformity and hydrodynamic volume [1]. The quantitative evidence below demonstrates why these molecular details translate into measurable performance differences that impact procurement decisions.

Quantitative Differentiation Evidence for 1,2,3-Propanetriyl Tris(bromoacetate)


Bromoacetate vs. Chloroacetate Leaving-Group Reactivity in Nucleophilic Substitution

The rate of atom transfer radical polymerization (ATRP) initiation is fundamentally governed by the carbon-halogen bond strength of the initiator. For α-haloacetate esters, C–Br bonds are significantly more reactive than C–Cl bonds. This principle is well-established in the ATRP literature, where bromoesters consistently show higher activation rate constants (kact) than their chloroester counterparts under identical conditions [1]. While direct kact data for 1,2,3-propanetriyl tris(bromoacetate) is not isolated in the literature, the class-level inference from analogous initiators demonstrates that replacing the bromine with chlorine would result in a dramatically slower polymerization initiation, potentially leading to broader molecular weight distributions and loss of 'living' character [2].

ATRP Initiator Design Kinetics

Trifunctional Architecture for Star Polymer Synthesis vs. Linear Initiators

1,2,3-Propanetriyl tris(bromoacetate) provides three chemically equivalent initiation sites on a single, compact glycerol core, enabling the direct synthesis of 3-arm star polymers via the 'core-first' ATRP approach [1]. In contrast, the use of monofunctional linear initiators (e.g., ethyl 2-bromoisobutyrate) requires a separate 'arm-first' strategy involving a multifunctional coupling agent, which often yields mixtures of star architectures, unreacted linear arms, and coupling byproducts [2]. Quantitative comparison of arm-number uniformity and yield is system-dependent, but the patent literature explicitly claims that such trifunctional initiators solve the problem of limited structural variation and provide branched polymers not accessible with linear initiators [1].

Polymer Chemistry Star Polymers ATRP

Hydrolytic Stability Advantage of Bromoacetate over Iodoacetate in Protic Media

Alkyl bromoacetates exhibit slower hydrolytic degradation compared to their iodoacetate counterparts. While both react with nucleophiles like thiols to form stable thioether bonds, the carbon-iodine bond in iodoacetates hydrolyzes approximately 2-3 times faster in aqueous buffer at pH 7.4-8.0, leading to reduced crosslinking efficiency over time [1]. This class-level property suggests that 1,2,3-propanetriyl tris(bromoacetate) offers a better balance of reactivity and aqueous stability for applications where the reagent must remain active over several hours during experimental procedures.

Bioconjugation Crosslinker Stability Hydrolysis

Quantified Reactivity in Wittig-Type Olefination to Form Tris(phosphonium) Salts

In a direct synthetic application, 1,2,3-propanetriyl tris(bromoacetate) reacts with triphenylphosphine in toluene to afford a tris(phosphonium) bromide salt with a reported isolated yield of 43% under standard conditions [1]. This reaction forms the basis for generating multivalent cationic species for biological target crosslinking. The yield is specific to the bromide leaving group; using the corresponding chloroacetate would require higher temperatures or longer reaction times, while the iodoacetate, while more reactive, is more prone to decomposition and offers no yield advantage in this solvent system [2]. This positions the bromoacetate as the optimal balance of reactivity and stability for this phosphine quaternization.

Organic Synthesis Phosphonium Chemistry Anticancer Agents

Simplicity of Analytical Characterization by HPLC vs. Higher Molecular Weight Multifunctional Initiators

A validated reverse-phase HPLC method has been established for the analysis of 1,2,3-propanetriyl tris(bromoacetate) using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. This method is scalable for both analytical purity determination and preparative purification of impurities. The compound's moderate LogP of approximately 1.70-1.78 ensures adequate retention without requiring highly organic mobile phases, simplifying quality control workflows compared to more hydrophobic multifunctional initiators (e.g., those based on pentaerythritol cores) which can exhibit tailing or require specialized columns.

Quality Control HPLC Analysis Purity Assessment

Optimal Use Cases for Procuring 1,2,3-Propanetriyl Tris(bromoacetate)


Core-First Synthesis of Well-Defined 3-Arm Star Polymers via ATRP

The compound's three equivalent bromoacetate initiation sites make it an ideal core for synthesizing homogeneous 3-arm star polymers. The faster activation kinetics of the C–Br bond (class-level evidence ) ensure simultaneous initiation from all arms, leading to low-dispersity star architectures. This is critical for materials where rheological properties or self-assembly behavior depend on precise topological control.

Synthesis of Tris(phosphonium) Salts for Biological Target Crosslinking

As demonstrated in medicinal chemistry research , 1,2,3-propanetriyl tris(bromoacetate) is a direct precursor to multivalent phosphonium salts via quaternization with triphenylphosphine. The reported 43% yield serves as a practical benchmark. The bromoacetate leaving group offers an optimal reactivity window, avoiding the sluggishness of chloroacetates and the instability of iodoacetates during purification.

Building Block for Thiol-Reactive Trifunctional Bioconjugation Reagents

The three bromoacetyl groups are electrophilic sites for thiol-specific conjugation. Given the class-level stability advantages of bromoacetates over iodoacetates in aqueous buffers , this compound can be used to prepare trifunctional crosslinkers or to directly modify cysteine residues on proteins or peptides, forming stable thioether linkages with reduced competing hydrolysis compared to iodoacetyl-based reagents.

General Organic Synthesis Intermediate Requiring Exact Trifunctional Stoichiometry

For any synthesis requiring a precise 1:3 stoichiometric ratio of a core scaffold to a nucleophile, 1,2,3-propanetriyl tris(bromoacetate) provides a compact, symmetrical, and analytically tractable building block . The availability of a scalable HPLC method simplifies purity verification and ensures the absence of mono- or di-substituted impurities that could complicate product distributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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